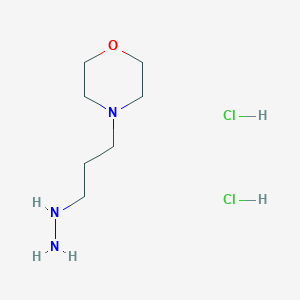
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an ethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with ethylamine and 5-fluoropyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the compound.
5-Fluoropyridine-3-carboxylic acid: Another precursor used in the synthesis.
N-Ethylpyridine: A related compound with similar structural features.
Uniqueness
2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide is unique due to the combination of halogen atoms and the ethyl group on the pyridine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2,6-dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN3O/c1-2-19(8-4-3-5-17-7-8)13(20)9-6-10(16)12(15)18-11(9)14/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGHHYZNNMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)


![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![{[(2R)-oxolan-2-yl]methyl}thiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2527561.png)

![N-(2-{4-[(3,4-difluorophenyl)methylidene]piperidin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2527566.png)
